3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(phenylmethyl)-: is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolizinone core with methoxy and phenylmethyl substituents. It is often studied for its potential therapeutic properties and its role in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can occur, particularly at the methoxy and phenylmethyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinone derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound is studied for its potential pharmacological effects. It may interact with specific biological targets, leading to therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Research is ongoing to understand its efficacy and safety in clinical settings.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(phenylmethyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-3-isobutyl-9,10-dimethoxy-
- 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-3-(2-methylpropyl)-9,10-dimethoxy-
Uniqueness
Compared to similar compounds, 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(phenylmethyl)- stands out due to its specific substituents, which confer unique chemical and biological properties
Properties
CAS No. |
746-69-0 |
---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C22H25NO3/c1-25-21-11-16-8-9-23-14-17(10-15-6-4-3-5-7-15)20(24)13-19(23)18(16)12-22(21)26-2/h3-7,11-12,17,19H,8-10,13-14H2,1-2H3 |
InChI Key |
YVZMJXWMXDNNGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3CC(=O)C(CN3CCC2=C1)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.